molecular formula C17H22N2O4S B11442380 Dimethyl 2-[(azepan-1-ylcarbonothioyl)amino]benzene-1,4-dicarboxylate

Dimethyl 2-[(azepan-1-ylcarbonothioyl)amino]benzene-1,4-dicarboxylate

Cat. No.: B11442380
M. Wt: 350.4 g/mol
InChI Key: DEKWHZYIHMSWLA-UHFFFAOYSA-N
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Description

1,4-DIMETHYL 2-[(AZEPANE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE is a complex organic compound with a unique structure that includes an azepane ring and a carbothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-[(AZEPANE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE typically involves multiple steps. One common method includes the reaction of 1,4-dimethyl 2-aminobenzene-1,4-dicarboxylate with azepane-1-carbothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-[(AZEPANE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azepane ring, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1,4-DIMETHYL 2-[(AZEPANE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-[(AZEPANE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets. The azepane ring and carbothioyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. These interactions can affect various biochemical pathways, making the compound useful in research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    1,4-DIMETHYL 2-AMINOBENZENE-1,4-DICARBOXYLATE: Similar structure but lacks the azepane and carbothioyl groups.

    BENZENE-1,4-DICARBOXYLIC ACID: A simpler compound with a basic aromatic structure.

Properties

Molecular Formula

C17H22N2O4S

Molecular Weight

350.4 g/mol

IUPAC Name

dimethyl 2-(azepane-1-carbothioylamino)benzene-1,4-dicarboxylate

InChI

InChI=1S/C17H22N2O4S/c1-22-15(20)12-7-8-13(16(21)23-2)14(11-12)18-17(24)19-9-5-3-4-6-10-19/h7-8,11H,3-6,9-10H2,1-2H3,(H,18,24)

InChI Key

DEKWHZYIHMSWLA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=S)N2CCCCCC2

Origin of Product

United States

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